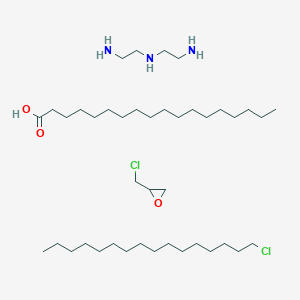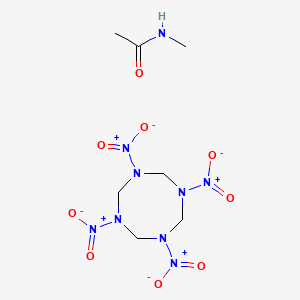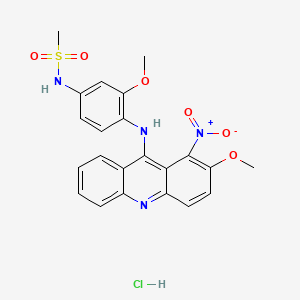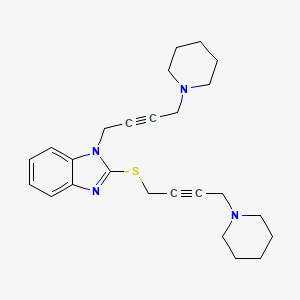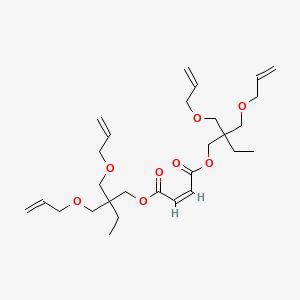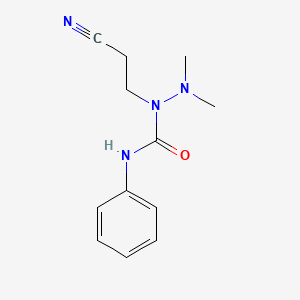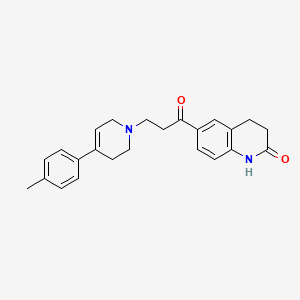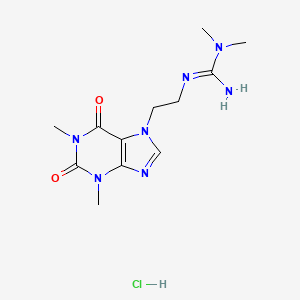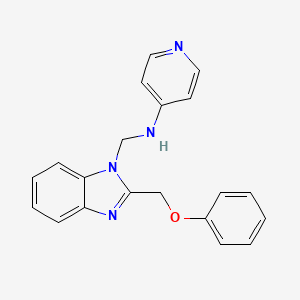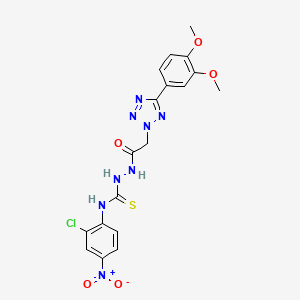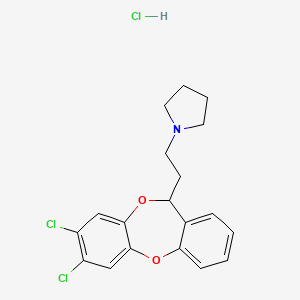
Pyrrolidine, 1-(2-(7,8-dichloro-11H-dibenzo(b,e)(1,4)dioxepin-11-yl)ethyl)-, hydrochloride, (+-)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidine, 1-(2-(7,8-dichloro-11H-dibenzo(b,e)(1,4)dioxepin-11-yl)ethyl)-, hydrochloride, (±)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a pyrrolidine ring attached to a dibenzo-dioxepin moiety, which is further substituted with chlorine atoms. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-(2-(7,8-dichloro-11H-dibenzo(b,e)(1,4)dioxepin-11-yl)ethyl)-, hydrochloride, (±)- typically involves multiple steps, starting with the preparation of the dibenzo-dioxepin core. This core is synthesized through a series of reactions, including halogenation, cyclization, and substitution reactions. The pyrrolidine ring is then introduced via nucleophilic substitution, followed by the formation of the hydrochloride salt through acid-base reactions.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. Advanced techniques such as continuous flow reactors and automated synthesis platforms are often employed to scale up the production process while maintaining consistency and quality.
化学反応の分析
Types of Reactions
Pyrrolidine, 1-(2-(7,8-dichloro-11H-dibenzo(b,e)(1,4)dioxepin-11-yl)ethyl)-, hydrochloride, (±)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of chlorine atoms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated oxides, while reduction could produce dechlorinated derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
科学的研究の応用
Pyrrolidine, 1-(2-(7,8-dichloro-11H-dibenzo(b,e)(1,4)dioxepin-11-yl)ethyl)-, hydrochloride, (±)- has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Pyrrolidine, 1-(2-(7,8-dichloro-11H-dibenzo(b,e)(1,4)dioxepin-11-yl)ethyl)-, hydrochloride, (±)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrrolidine derivatives and dibenzo-dioxepin analogs, such as:
- Pyrrolidine, 1-(2-(7,8-dichloro-11H-dibenzo(b,e)(1,4)dioxepin-11-yl)ethyl)-, hydrochloride
- 2-(7,8-Dichloro-11H-dibenzo(b,e)(1,4)dioxepin-11-yl)-N,N-dimethylethanamine hydrochloride
Uniqueness
What sets Pyrrolidine, 1-(2-(7,8-dichloro-11H-dibenzo(b,e)(1,4)dioxepin-11-yl)ethyl)-, hydrochloride, (±)- apart is its specific substitution pattern and the presence of the pyrrolidine ring, which confer unique chemical and biological properties. These features make it a valuable compound for research and industrial applications.
特性
CAS番号 |
81320-49-2 |
|---|---|
分子式 |
C19H20Cl3NO2 |
分子量 |
400.7 g/mol |
IUPAC名 |
1-[2-(2,3-dichloro-6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C19H19Cl2NO2.ClH/c20-14-11-18-19(12-15(14)21)24-17(7-10-22-8-3-4-9-22)13-5-1-2-6-16(13)23-18;/h1-2,5-6,11-12,17H,3-4,7-10H2;1H |
InChIキー |
HHEKLTUGQBITDH-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CCC2C3=CC=CC=C3OC4=CC(=C(C=C4O2)Cl)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



